N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of Factor XIa, which is involved in the coagulation cascade. The structure of this compound features a triazole ring, a methoxybenzamide moiety, and a bromophenyl group, which are critical for its biological activity.
This compound is classified under pharmaceutical compounds with anticoagulant properties. It is primarily synthesized for research purposes and has been documented in patent literature as a potential therapeutic agent against thrombotic disorders . The specific structural features of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide suggest its classification as a small molecule drug candidate.
The synthesis of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide can involve multiple steps:
The synthesis may utilize techniques such as refluxing, microwave-assisted synthesis, or ultrasound-assisted methods to enhance yield and reduce reaction times . Characterization of intermediates and final products is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide has a complex molecular structure that can be represented as follows:
The molecular weight of this compound is approximately 396.34 g/mol. The structural formula indicates the presence of functional groups such as amides and sulfenyl groups which are critical for its biological activity.
The compound can undergo various chemical reactions typical for amides and triazoles:
Reactions are monitored using Thin Layer Chromatography (TLC) and characterized by spectroscopic methods such as Infrared Spectroscopy (IR) and High Performance Liquid Chromatography (HPLC).
The mechanism of action for N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide primarily involves inhibition of Factor XIa. By binding to this enzyme, it disrupts the coagulation cascade leading to reduced thrombus formation. This action is crucial in preventing thromboembolic events in patients with conditions such as atrial fibrillation or venous thromboembolism.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point is not explicitly stated in available literature but can be determined experimentally.
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. It is important to handle this compound with care due to potential reactivity associated with its bromine substituent.
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide has significant potential in scientific research as an anticoagulant agent. Its application extends into preclinical studies aimed at developing new therapeutic strategies for managing coagulation disorders. Additionally, it serves as a valuable template for synthesizing other bioactive compounds with similar mechanisms.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2